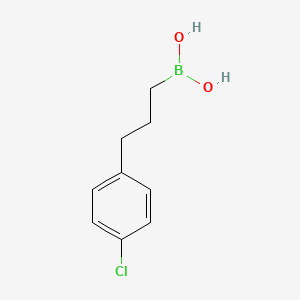

3-(4-Chlorophenyl)propylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

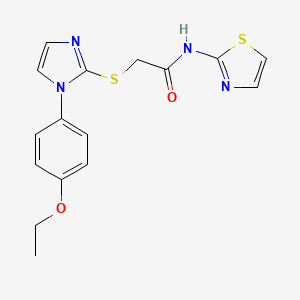

3-(4-Chlorophenyl)propylboronic acid is a chemical compound with the molecular formula C9H12BClO2 and a molecular weight of 198.45 . It is commonly used in laboratory settings .

Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)propylboronic acid consists of a boronic acid group attached to a propyl chain, which is further connected to a chlorophenyl group .Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)propylboronic acid has a predicted density of 1.183±0.06 g/cm3 and a predicted boiling point of 352.6±44.0 °C .Applications De Recherche Scientifique

Molecular Structure and Vibrational Studies

Research has shown that the structural and vibrational properties of chlorophenylboronic acids, including compounds similar to 3-(4-Chlorophenyl)propylboronic acid, have been extensively studied through experimental and theoretical methods. Studies involving infrared and Raman spectra along with quantum chemical calculations provide detailed insights into the molecular structure, vibrations, and conformations of these compounds. For instance, Kurt et al. (2009) conducted a comprehensive study on 3,4-dichlorophenylboronic acid, revealing its geometrical parameters, vibrational frequencies, and optimized bond lengths, showcasing excellent agreement with experimental results (Kurt et al., 2009).

Catalytic Applications in Organic Synthesis

3-Chlorophenylboronic acid and its derivatives serve as potent catalysts in various organic synthesis reactions. For example, they have been utilized in the efficient synthesis of indole derivatives through the aza-Friedel–Crafts reaction, highlighting their role in facilitating mild reaction conditions and achieving excellent yields (Goswami et al., 2015). Additionally, arylboron compounds, including those related to 3-(4-Chlorophenyl)propylboronic acid, have been identified as versatile acid catalysts in organic synthetic transformations, playing a crucial role in various organic reactions due to their stability and water tolerance (Ishihara & Yamamoto, 1999).

Enhanced Tumor Targeting and Drug Delivery

In the realm of nanomedicine, phenylboronic acid-decorated nanoparticles, closely related to 3-(4-Chlorophenyl)propylboronic acid, have been designed for targeted drug delivery and tumor targeting. The modification of nanoparticles with phenylboronic acid derivatives has been shown to enhance tumor-homing activity, improve tumor accumulation, and augment the antitumor effect, demonstrating the potential of these compounds in targeted cancer therapy (Wang et al., 2016).

Mécanisme D'action

Target of Action

3-(4-Chlorophenyl)propylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the boronic acid group in the compound transfers an organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking two organic molecules together .

Biochemical Pathways

The SM cross-coupling reaction, facilitated by 3-(4-Chlorophenyl)propylboronic acid, is a part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The newly formed carbon-carbon bonds can significantly alter the structure and function of these compounds, leading to downstream effects such as the creation of new pharmaceutical drugs or the production of polymers .

Result of Action

The primary result of the action of 3-(4-Chlorophenyl)propylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, from pharmaceutical drugs to polymers . On a molecular and cellular level, these new compounds can have a variety of effects, depending on their specific structures and properties.

Action Environment

The action of 3-(4-Chlorophenyl)propylboronic acid is influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the presence of a suitable catalyst . Additionally, the stability of the compound can be influenced by factors such as exposure to light and heat.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)propylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO2/c11-9-5-3-8(4-6-9)2-1-7-10(12)13/h3-6,12-13H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRZUFFLDCNKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1=CC=C(C=C1)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)propylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2752336.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)

![Methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2752343.png)

![6-(2,5-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2752349.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2752353.png)

![4-[5-(prop-2-ynylthio)-3H-1,3,4-oxadiazol-2-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B2752355.png)

amine](/img/structure/B2752359.png)